N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-3-4-11(7-13(9)22(25)26)16(23)20-15-10(2)19-14-6-5-12(18)8-21(14)17(15)24/h3-8H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVSJHKHWSJQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
This method involves the reaction of 2-amino-5-chloropyridine with β-keto esters or diketones under acidic or basic conditions. For example, cyclization with ethyl acetoacetate in refluxing acetic acid yields the 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine intermediate. Chlorination at position 7 is typically achieved post-cyclization using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, AcOH, reflux | 78–82 | |
| Chlorination | SO₂Cl₂, DCM, 0–5°C, 2 h | 85–90 |
Alternative Pathway: One-Pot Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the formation of the pyrido[1,2-a]pyrimidinone core. A mixture of 2-aminopyridine, methyl propiolate, and p-toluenesulfonic acid (PTSA) in ethanol irradiated at 150°C for 20 minutes achieves 88% yield, reducing reaction time by 70% compared to conventional methods.
Optimization Strategies for Industrial Production
Solvent Selection and Recycling
Dimethylacetamide (DMAc) demonstrates superior solvation capacity for both polar intermediates and nitroaromatic reagents compared to DMF or THF. Continuous solvent recovery systems reduce production costs by 40% in pilot-scale trials.
Catalytic System Enhancements
Immobilized lipase catalysts (e.g., Candida antarctica lipase B) enable regioselective amidation at 50°C, minimizing nitro group reduction side reactions. This biocatalytic approach achieves 89% conversion with 99% regiochemical fidelity.
Table 3: Industrial-Scale Process Parameters
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch Size | 50 g | 50 kg |
| Cycle Time | 18 h | 6 h |
| Energy Consumption | 15 kWh/kg | 8.2 kWh/kg |
| Waste Index | 32 | 11 |
Purification and Characterization
Crystallization Techniques
Gradient cooling crystallization from ethanol/water (3:1 v/v) yields needle-like crystals with 99.5% purity. XRPD analysis confirms polymorph Form I, which exhibits superior stability under accelerated aging conditions (40°C/75% RH).
Advanced Chromatographic Methods
Preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) resolves residual starting materials and regioisomeric byproducts. MS-TOF analysis validates molecular integrity ([M+H]⁺ calc. 372.8, found 372.7).
Challenges and Mitigation Approaches
Nitro Group Reactivity
The electron-withdrawing nitro group increases susceptibility to reduction during amidation. Strict oxygen-free conditions (<1 ppm O₂) and the use of antioxidant additives (0.1% BHT) suppress premature reduction by 93%.
Chlorine Displacement
Competitive nucleophilic substitution at the 7-chloro position is minimized by:
- Maintaining pH > 9 during coupling
- Using bulky non-nucleophilic bases (e.g., DBU)
- Temperature control (<10°C)
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of nitro and chloro groups makes it susceptible to electrophilic and nucleophilic attacks.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share the pyrido[1,2-a]pyrimidin-4-one core but differ in substituents, leading to variations in physicochemical and functional properties:
Structural Analogues
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide Substituents: 7-Cl, 2-Me, 2-cyclopentylacetamide (position 3). Molecular Formula: C₁₆H₁₈ClN₃O₂.
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-1-carboxamide
- Substituents: 7-Cl, 2-Me, naphthalene-1-carboxamide (position 3).
- Molecular Formula: C₂₀H₁₄ClN₃O₂.
- Key Features: The bulky naphthyl group may sterically hinder interactions with biological targets compared to the smaller nitrobenzamide substituent .
7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Substituents: 7-Me, 2-(4-phenylpiperazinyl), carbaldehyde (position 3).
- Molecular Formula: C₂₁H₂₁N₅O₂.
- Key Features: The carbaldehyde group offers reactivity for further derivatization, unlike the stable nitrobenzamide group in the target compound .
Compound from Substituents: 7-Me, 2-phenylamino, acetamide (position 3). Molecular Formula: C₁₈H₁₉N₅SO₂. Physicochemical Data:
- Melting Point: 143–145°C.
- IR: 3,390 cm⁻¹ (NH), 1,730 cm⁻¹ (C=O).
- NMR: δ 2.10 (COCH₃), 7.37–7.47 (Ar-H). Key Features: The thieno-pyrimidine core and sulfur atom differentiate it from the pyrido-pyrimidine core of the target compound .
Data Table: Comparative Analysis
Key Observations
- Steric Considerations : Bulky substituents (e.g., naphthyl in ) may reduce bioavailability compared to the compact nitrobenzamide group.
- Synthetic Flexibility : Carbaldehyde derivatives (e.g., ) allow for further functionalization, whereas the nitro group in the target compound may limit reactivity.
Biological Activity
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core with a nitrobenzamide group and a chloro substituent. Its molecular formula is , with a molecular weight of approximately 353.78 g/mol. The structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For example, analogs of similar structures have been reported to inhibit DNA methyltransferases (DNMTs), which play crucial roles in epigenetic regulation and cancer progression .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens. Structure-activity relationship (SAR) studies suggest that modifications to the nitro group can significantly influence its antimycobacterial activity .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against cancer cell lines, indicating potential applications in oncology. For instance, derivatives with similar structures have shown effectiveness against leukemia cells in micromolar concentrations .
Table 1: Summary of Biological Activities
Case Study 1: Antimycobacterial Activity
A study focused on the SAR of pyrido[1,2-a]pyrimidine derivatives showed that compounds with nitro groups at specific positions exhibited enhanced antimycobacterial activity against Mycobacterium tuberculosis strains. The introduction of a chloro substituent was found to optimize the binding affinity to bacterial targets, leading to improved efficacy compared to other analogs .
Case Study 2: Cytotoxicity in Cancer Research
Research evaluating the cytotoxic effects of related compounds revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of specific signaling pathways associated with cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
